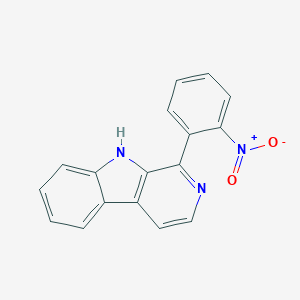![molecular formula C19H21N5 B243183 5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine](/img/structure/B243183.png)
5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as Crenolanib, and it belongs to the class of tyrosine kinase inhibitors.
Mecanismo De Acción
The mechanism of action of 5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine involves the inhibition of tyrosine kinases. Tyrosine kinases are enzymes that play a crucial role in the regulation of cell growth and proliferation. Inhibition of these enzymes leads to the suppression of cell growth and proliferation, which is beneficial in the treatment of cancer.
Biochemical and Physiological Effects:
5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Crenolanib has also been shown to have immunomodulatory effects, which could be beneficial in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine in lab experiments include its potency as a tyrosine kinase inhibitor, its selectivity for certain tyrosine kinases, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine. These include the evaluation of its efficacy in the treatment of other types of cancer, the development of more potent and selective tyrosine kinase inhibitors, and the investigation of its immunomodulatory effects in the treatment of autoimmune diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
In conclusion, 5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine is a promising compound that has shown potential therapeutic applications in the treatment of cancer and autoimmune diseases. Its potency as a tyrosine kinase inhibitor and its ability to induce apoptosis in cancer cells make it an attractive target for further research. However, further studies are needed to determine its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine involves several steps. The first step involves the reaction between 4-(Dimethylamino)benzaldehyde and 2-phenyl-4,6-diaminopyrimidine in the presence of acetic acid. The resulting product is then subjected to a reduction reaction using sodium borohydride. The final product obtained is 5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine.
Aplicaciones Científicas De Investigación
5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of several tyrosine kinases, including FLT3, PDGFR, and c-Kit. FLT3 is a receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia (AML). Crenolanib has shown promising results in the treatment of AML, and it is currently being evaluated in clinical trials.
Propiedades
Fórmula molecular |
C19H21N5 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
5-[[4-(dimethylamino)phenyl]methyl]-2-phenylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H21N5/c1-24(2)15-10-8-13(9-11-15)12-16-17(20)22-19(23-18(16)21)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H4,20,21,22,23) |
Clave InChI |
JFMXUMHTPOVCAX-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CC2=C(N=C(N=C2N)C3=CC=CC=C3)N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CC2=C(N=C(N=C2N)C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(5,6-Diaminopyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B243102.png)
![3-nitro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B243103.png)
![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B243106.png)
![4-hydroxy-11,13-dimethyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B243107.png)
![2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B243108.png)
![1,5-dimethyl-4-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B243109.png)
![1-[(Z)-1-chloro-1-nitrosoprop-1-en-2-yl]-2-phenylhydrazine](/img/structure/B243112.png)
![2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B243120.png)
![5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B243121.png)


![3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B243148.png)
![6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243153.png)